molecular formula C16H13N5O3 B12049819 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL

Cat. No.: B12049819
M. Wt: 323.31 g/mol
InChI Key: FQOGPUZUPIZPLQ-UHFFFAOYSA-N
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Description

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is an organic compound that belongs to the class of azo dyes. It is characterized by the presence of a diazenyl group (-N=N-) linking a nitrophenyl group to a pyrazol ring. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL typically involves the diazotization of 4-nitroaniline followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-OL. The reaction conditions include maintaining a low temperature during the diazotization process and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is used in various scientific research applications, including:

    Chemistry: As a dye in analytical chemistry for the detection of metal ions.

    Biology: In biological staining to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

    Industry: Used in the textile industry as a dye for fabrics.

Mechanism of Action

The mechanism of action of 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL involves its interaction with molecular targets through the diazenyl group. This group can form stable complexes with metal ions, which is utilized in its applications as a dye and in analytical chemistry. The compound’s ability to undergo various chemical reactions also makes it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylazo-1-naphthol: Another azo dye with similar applications in dyeing and analytical chemistry.

    4-Nitrophenylazo-2-naphthol: Known for its use in biological staining and as a pH indicator.

    4-Nitrophenylazo-3-methyl-1-phenyl-1H-pyrazol-5-OL: A closely related compound with similar chemical properties.

Uniqueness

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

5-methyl-4-[(4-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H13N5O3/c1-11-15(16(22)20(19-11)13-5-3-2-4-6-13)18-17-12-7-9-14(10-8-12)21(23)24/h2-10,19H,1H3

InChI Key

FQOGPUZUPIZPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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